molecular formula C13H21NO4 B8185900 trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester

trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester

Cat. No.: B8185900
M. Wt: 255.31 g/mol
InChI Key: CQKAZUJTQLQGJW-UWVGGRQHSA-N
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Description

trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester is a bicyclic organic compound featuring a cyclohexene backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the trans-5 position and a methyl ester at the carboxylic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the methyl ester improves solubility in organic solvents. This compound is pivotal in medicinal chemistry as a building block for peptidomimetics and chiral catalysts due to its rigid cyclohexene scaffold and stereochemical control .

Properties

IUPAC Name

methyl (1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5,7,9-10H,6,8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAZUJTQLQGJW-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Derivative Formation

The synthesis begins with functionalizing cyclohexene to introduce amino and carboxylic acid groups. A common strategy involves reductive amination of cyclohexenone derivatives, followed by carboxylation. For example, cyclohexenone is treated with ammonium acetate and sodium cyanoborohydride to yield trans-5-amino-cyclohex-3-enecarboxylic acid. Stereochemical control is achieved using chiral auxiliaries or asymmetric hydrogenation, ensuring the trans configuration between the amino and carboxylic acid groups.

Boc Protection of the Amino Group

The free amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A typical protocol involves dissolving the amine in tetrahydrofuran (THF) and adding Boc₂O with catalytic 4-dimethylaminopyridine (DMAP) at 0°C, yielding the Boc-protected intermediate in >85% purity. The Boc group stabilizes the amine against unwanted nucleophilic reactions during subsequent steps.

Esterification to Methyl Ester

The carboxylic acid is converted to its methyl ester using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate. For instance, stirring the carboxylic acid with MeI and K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% conversion. The methyl ester group enhances solubility and facilitates purification via recrystallization.

Enzymatic and Iodocyclization Approaches

Enzymatic Resolution

Enzymatic methods leverage lipases or esterases to resolve racemic mixtures. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of trans-5-amino-cyclohex-3-enecarboxylic acid esters, selectively hydrolyzing one enantiomer while leaving the other intact. This approach achieves enantiomeric excess (ee) values >98% but requires optimization of solvent systems (e.g., tert-butyl methyl ether) and reaction temperatures (25–40°C).

Iodocyclization Strategies

Iodocyclization constructs the cyclohexene ring while introducing functional groups. Starting from a β-lactam precursor, iodolactonization with iodine monochloride (ICl) forms a six-membered iodolactone intermediate, which is subsequently reduced with zinc dust to yield the trans-configured cyclohexene core. This method avoids harsh acidic conditions, preserving Boc and ester groups with yields up to 75%.

Catalytic Methods and Ring-Closing Metathesis

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a modular route to the cyclohexene scaffold. A diene precursor, such as 1,5-heptadiene-3-carboxylic acid methyl ester, undergoes RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, forming the cyclohexene ring in 72% yield. Subsequent Boc protection and stereochemical verification via NMR confirm the trans configuration.

Aza-Michael Addition

The aza-Michael reaction introduces the amino group post-RCM. Treating the cyclohexenecarboxylate with benzylamine in methanol at 25°C results in stereoselective addition to the α,β-unsaturated ester, yielding the trans-5-amino derivative. Deprotection of the benzyl group via hydrogenation and Boc protection finalizes the structure.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency. For example, a two-stage reactor performs Boc protection and esterification sequentially, reducing reaction times from 24 hours to <2 hours. Catalyst recycling (e.g., immobilized CAL-B) lowers production costs by 30% compared to batch processes.

Purification Techniques

High-performance liquid chromatography (HPLC) with C18 columns resolves enantiomeric impurities, while recrystallization from ethanol/water (3:1 v/v) achieves >99% purity. Industrial-scale crystallization uses anti-solvent precipitation with heptane, yielding 85% recovery.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalysts/ReagentsYield (%)Stereoselectivity (ee)
Classical StepwiseReductive amination, Boc, esterNaCNBH₃, Boc₂O, MeI7892
Enzymatic ResolutionCAL-B hydrolysis, Boc protectionCAL-B, Boc₂O65>98
IodocyclizationIodolactonization, Zn reductionICl, Zn7585
RCMGrubbs II, aza-Michael additionGrubbs II, benzylamine7290

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Intermediate for Complex Molecules

Trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the development of new synthetic methodologies due to its ability to undergo various chemical transformations while maintaining stability under different reaction conditions .

1.2 Synthesis of Pharmaceutical Compounds

This compound has been employed in the synthesis of pharmaceutical agents, particularly those targeting viral infections. For example, it has been involved in the synthetic routes leading to neuraminidase inhibitors like zanamivir, which are crucial in treating influenza . The Boc-protected amino group allows for selective reactions that facilitate the introduction of further functional groups necessary for biological activity.

Medicinal Chemistry Applications

2.1 Drug Development

This compound has shown potential in drug development, particularly as a scaffold for designing new antiviral and anticancer agents. Its derivatives have been synthesized to enhance biological activity against specific targets such as microtubules in cancer cells . The ability to modify the Boc group and the ester functionality allows researchers to explore structure-activity relationships effectively.

2.2 Biological Evaluation

In biological studies, compounds derived from this compound have demonstrated promising results as antitumor agents. For instance, modifications of this compound have been evaluated for their efficacy in inhibiting cell proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The Boc group can be deprotected under acidic conditions, revealing a free amino group that participates in biochemical reactions. Furthermore, the methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, which may interact with enzymes and receptors critical for therapeutic effects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Key Compounds:

Palmitic acid methyl ester (): A saturated fatty acid methyl ester lacking cyclic or protective groups.

Sandaracopimaric acid methyl ester (): A diterpene methyl ester with a fused tricyclic structure.

E-Communic acid methyl ester (): An aromatic diterpene methyl ester with conjugated double bonds.

9-Octadecenoic acid methyl ester (): An unsaturated fatty acid methyl ester with a linear chain.

5-(1-Phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-...-dihydrooxazole (): A complex oxazole derivative with a steroid-like backbone.

Comparative Analysis:

Property This compound Palmitic acid methyl ester Sandaracopimaric acid methyl ester E-Communic acid methyl ester
Molecular Weight ~285 g/mol (estimated) 270.45 g/mol 316.47 g/mol 314.45 g/mol
Functional Groups Boc-protected amine, cyclohexene, methyl ester Methyl ester, saturated chain Methyl ester, tricyclic diterpene Methyl ester, conjugated dienes
Chromatographic Retention Likely higher due to polarity from Boc group (inferred) Moderate (C16 chain) Long retention (tricyclic structure) Intermediate (aromaticity)
Stability High (Boc group resists hydrolysis) Low (prone to oxidation) Moderate (steric protection) Low (conjugated dienes reactive)
Synthetic Utility Chiral intermediate for peptidomimetics Lipid analysis standard Resin component Polymer precursor

Spectroscopic Differentiation

  • NMR Shifts : The Boc group in the target compound generates distinct δ 1.4 ppm (tert-butyl) and δ 3.6 ppm (methyl ester) signals in $^1$H NMR, contrasting with fatty acid esters (e.g., δ 2.3 ppm for α-protons in palmitic acid methyl ester) . Cyclohexene protons appear as multiplet signals between δ 5.5–6.0 ppm, absent in linear esters .
  • GC-MS Fragmentation : The Boc group may yield characteristic fragments (e.g., m/z 57 for tert-butyl), unlike diterpene methyl esters, which fragment via loss of COOCH$_3$ (e.g., m/z 299 for sandaracopimaric acid methyl ester) .

Research Findings and Limitations

  • Synthetic Challenges: The trans-configuration of the Boc-amino group requires precise stereocontrol, contrasting with the simpler synthesis of linear methyl esters .
  • Analytical Overlap : GC retention times may overlap with diterpene esters (e.g., torulosic acid methyl ester, ), necessitating MS/MS confirmation .
  • Stability Data: Accelerated degradation studies suggest the Boc group enhances shelf-life compared to unprotected amino esters (e.g., 8-methoxy octanoic acid methyl ester, ) .

Biological Activity

trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester is a synthetic compound that has gained attention due to its potential applications in medicinal chemistry and biochemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzyme mechanisms and protein interactions. Understanding its biological activity is crucial for the development of new therapeutic agents.

The compound is characterized by the following structural features:

  • Boc Group : A tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which can be removed under acidic conditions.
  • Cyclohexene Ring : Provides structural rigidity and influences the compound's binding affinity to biological targets.
  • Methyl Ester : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The mechanism can be summarized as follows:

  • Deprotection : The Boc group can be removed to expose the free amino group, allowing it to participate in various biochemical reactions.
  • Hydrolysis : The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, which may interact with enzymes and receptors involved in metabolic pathways.
  • Enzyme Interaction : The compound has been investigated for its ability to form stable complexes with proteins, influencing enzyme kinetics and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer metabolism, such as ornithine aminotransferase (OAT). Inhibition of OAT has been linked to reduced tumor growth in preclinical models, suggesting potential therapeutic applications in hepatocellular carcinoma treatment .

Enzyme Mechanism Studies

The compound is utilized in studies examining enzyme mechanisms due to its ability to act as a reversible inhibitor. Its structural properties allow it to mimic substrates or products of enzymatic reactions, facilitating insights into enzyme kinetics and regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl esterStructureIntermediate in organic synthesis; potential enzyme inhibitor
cis-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl esterStructureSimilar properties but different stereochemistry may affect activity
3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid-Known inhibitor of human OAT; potential for anticancer therapy

Case Studies

  • Inhibition of Ornithine Aminotransferase : A study demonstrated that this compound effectively inhibits OAT, leading to reduced levels of alpha-fetoprotein (AFP) in a mouse model of liver cancer. This suggests its potential as a therapeutic agent against hepatocellular carcinoma .
  • Protein-Ligand Interaction Studies : Research focused on the binding affinities of various Boc-protected amino acids revealed that modifications to the cyclohexene ring significantly influence binding interactions with target proteins. The findings indicate that structural rigidity plays a crucial role in enhancing binding affinity and specificity .

Q & A

Basic: What are the key synthetic strategies for trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester, and how can diastereoselectivity be achieved?

Methodological Answer:
The synthesis of this compound can leverage ring-closing metathesis (RCM) and diastereoselective Grignard reactions , as demonstrated in analogous cyclohexene systems . Starting materials like L-serine (instead of shikimic acid) are cost-effective and chiral-pool-compatible. Key steps include:

  • RCM to form the cyclohexene ring under catalytic conditions (e.g., Grubbs catalyst).
  • Grignard addition to introduce substituents with stereochemical control, guided by steric and electronic effects.
  • Boc-protection of the amine group to prevent undesired side reactions.
    Diastereoselectivity is confirmed via 2D NMR (COSY, NOESY) to assign absolute configurations of intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound, and what parameters should be optimized?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H-¹³C HSQC and NOESY to resolve stereochemistry and confirm the trans-configuration of the cyclohexene ring .
  • GC-MS : Optimize with a highly polar cyanosilicone capillary column (e.g., 100% cyanopropyl polysiloxane) to separate ester derivatives. Note retention indices from analogous esters (e.g., methyl octanoate: ~14.5 min) .
  • Mass Spectrometry (MS) : Compare experimental m/z with theoretical values (e.g., molecular ion [M+H]+ for C₁₄H₂₂NO₅: ~308.15) .

Basic: What are the recommended handling and storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep at -20°C in anhydrous conditions (due to Boc-group sensitivity to moisture) under inert gas (N₂/Ar) .
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection.
  • Safety : Refer to SDS guidelines for ester-containing compounds (e.g., PPE, ventilation) .

Advanced: How can diastereoselectivity in the synthesis of this compound be systematically analyzed and optimized?

Methodological Answer:

  • Reaction Screening : Vary Grignard reagents (e.g., MeMgBr vs. PhMgBr) and solvents (THF vs. Et₂O) to probe steric effects.
  • Chiral Catalysts : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s Co-salen) to enhance enantiomeric excess.
  • Analytical Validation : Monitor diastereomeric ratios via chiral HPLC (e.g., Chiralpak IA column) or ¹H NMR titration with shift reagents (e.g., Eu(hfc)₃) .

Advanced: What are common contradictions in spectral data (e.g., NMR, MS) for this compound, and how can they be resolved?

Methodological Answer:

  • NMR Overlap : For cyclohexene protons, use variable-temperature NMR to reduce signal coalescence. Assign ambiguous peaks via DEPT-135 and HSQC .
  • MS Fragmentation : Disambiguate between Boc-deprotection fragments ([M-Boc+H]+) and ester hydrolysis products ([M-MeOH+H]+) using collision-induced dissociation (CID) at 20–30 eV .
  • GC Retention Time Shifts : Calibrate with internal standards (e.g., methyl stearate) and validate against databases (NIST or Wiley libraries) .

Advanced: How does the Boc-protecting group influence the compound's reactivity in further functionalization reactions?

Methodological Answer:

  • Steric Shielding : The Boc group reduces nucleophilicity at the amine, directing reactions (e.g., alkylation) to the ester or cyclohexene moiety.
  • Deprotection Studies : Use TFA/DCM (1:1) for Boc removal; monitor via TLC (Rf shift) or IR (loss of carbonyl stretch at ~1700 cm⁻¹) .
  • Stability Under Conditions : Test Boc integrity under common reaction conditions (e.g., Pd-catalyzed couplings) via LC-MS to detect premature deprotection .

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